5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)8-3-4-10-9-11-5-6-12(8)9/h5-8H,1-4H2,(H,10,11) |
InChI Key |
PLKFBXRPULIUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC=CN23 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Pyridinylmethanol + Nitrile → Cyclization via Ritter-type reaction → 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Key Conditions:
- Acidic catalyst (e.g., p-toluenesulfonic acid)
- Elevated temperature (~150°C)
- Solvent: Dichloroethane (DCE)
Data Summary:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Bi(OTf)₃ + p-TsOH·H₂O | Up to 89% | |
| Temperature | 150°C | - | |
| Solvent | DCE | - |
This method is notable for its high efficiency and the ability to incorporate cyclopropyl groups via nitrile derivatives, which serve as cyclopropyl precursors under specific conditions.
Transition-Metal Catalyzed Cyclization
The transition-metal catalysis route, especially using copper catalysts, has been extensively explored. Zhang et al. (2023) described a copper-catalyzed oxidative cyclization involving 2-aminopyridines, aldehydes, and alkynes, leading to imidazo[1,2-a]pyrimidines with cyclopropyl substituents2.
General Procedure:
- Reactants: 2-Aminopyridine derivatives, aldehydes, alkynes
- Catalyst: Cu(II) salts (e.g., CuSO₄)
- Oxidant: Sodium ascorbate
- Solvent: Water or ethanol
- Conditions: Mild heating (~50°C)
Reaction Pathway:
- Formation of an imine intermediate from 2-aminopyridine and aldehyde.
- Copper-mediated activation of alkyne to generate copper acetylide.
- 5-Exo-dig cyclization via cycloisomerization, incorporating the cyclopropyl group from the alkyne.
Data Summary:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | CuSO₄ + Sodium ascorbate | Moderate to good (up to 87%) | |
| Temperature | 50°C | - | |
| Solvent | Water | - |
This method exemplifies green chemistry principles, utilizing aqueous media and mild conditions, and efficiently introduces cyclopropyl groups through alkyne precursors.
Domino A3-Coupling and Cycloisomerization
A notable environmentally friendly approach involves domino A3-coupling reactions catalyzed by copper in aqueous micellar media. This method, developed by ACS Omega (2019), employs 2-aminopyridines, aldehydes, and alkynes to produce imidazo[1,2-a]pyridines with high yields3.
Key Features:
- Catalyst: Cu(II)/Cu(I) in situ generated from CuSO₄ and sodium ascorbate
- Medium: Aqueous micellar system with SDS
- Conditions: Mild heating (~50°C)
- Reaction Time: 6–16 hours
Mechanism:
- Formation of copper acetylide
- Cyclization via 5-exo-dig pathway
- Incorporation of cyclopropyl groups from alkyne derivatives
Data Summary:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Cu(II)/Cu(I) mixture | Up to 87% | |
| Temperature | 50°C | - | |
| Solvent | Water with SDS | - |
This method is distinguished by its sustainability, operational simplicity, and scalability, making it suitable for industrial applications.
Multicomponent Reactions (MCRs)
Multicomponent reactions involving 2-aminopyridines, aldehydes, and alkynes or nitriles under acid catalysis have been reported to synthesize imidazo[1,2-a]pyrimidines efficiently4. These reactions often proceed via initial imine formation, followed by cyclization and aromatization steps.
Typical Conditions:
- Acid catalysis (e.g., p-TsOH)
- Elevated temperatures (~100°C)
- Solvent: DMSO or ethanol
Key Data:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | p-TsOH | Up to 89% | |
| Temperature | 100°C | - | |
| Solvent | DMSO | - |
This approach allows for structural diversification, including cyclopropyl substitutions, by employing suitable nitrile or alkyne precursors.
Summary of Preparation Strategies
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ritter-Type Reaction | Intermolecular, acid-catalyzed | High yields, cyclopropyl incorporation | Requires high temperature |
| Transition-Metal Catalysis | Copper-mediated cyclization | Mild conditions, green solvents | Catalyst cost, substrate scope |
| Domino A3-Coupling | Aqueous media, micellar catalysis | Eco-friendly, scalable | Reaction time, substrate limitations |
| Multicomponent Reactions | Acid catalysis, multistep | Structural diversity | Elevated temperature, selectivity |
In-Depth Analysis and Perspectives
The synthesis of This compound hinges on efficient cyclization strategies that incorporate cyclopropyl groups, often derived from nitrile or alkyne precursors. The Ritter-type reactions and transition-metal catalysis are particularly promising, offering high yields and functional group tolerance. Recent developments emphasize environmentally benign conditions, such as aqueous media and mild heating, aligning with green chemistry principles.
The choice of method depends on factors like substrate availability, desired substitution pattern, and scalability. Transition-metal catalysis, especially copper-based systems, is favored for its operational simplicity and eco-friendliness, while multicomponent approaches provide versatility for structural diversification.
-
Gunniga Tanomsiri et al., "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine," ACS Organic & Inorganic Au, 2024. ↩
-
Zhang et al., "Synthesis and Antimycotic Activity of Imidazo[1,2-a]pyrimidines," PMC, 2023. ↩
-
ACS Omega, "Green Synthesis of Imidazo[1,2-a]pyridines," 2019. ↩
-
"Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines," Chemical Reviews, 2015. ↩
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclopropyl Group
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Molecular Formula : C₁₀H₁₅N₃
- Molecular Weight : 177.25 g/mol (CAS 1692698-89-7) .
- Key Difference : The cyclopropyl group at the 5-position is substituted with a methyl group, increasing lipophilicity compared to the unsubstituted cyclopropyl analog. This modification may enhance membrane permeability but reduce metabolic stability due to steric hindrance .
7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Molecular Formula : C₁₀H₁₅N₃
- Molecular Weight : 177.25 g/mol (CAS 1692113-91-9) .
- Key Difference : The methylcyclopropyl substituent is at the 7-position instead of the 5-position. Positional isomerism can drastically alter binding interactions with biological targets, as spatial orientation affects molecular recognition .
Functional Group Modifications
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic Acid
- Molecular Formula : C₁₀H₁₃N₃O₂
- Molecular Weight : 207.23 g/mol (CAS 1594607-83-6) .
- This functionalization is absent in other analogs, making it a candidate for prodrug development or protein-binding applications .
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Hydrochloride
- Molecular Formula: Not explicitly stated (assumed C₁₃H₁₄N₃Cl based on structure).
- Key Difference : A phenyl group replaces the cyclopropyl substituent at the 2-position, introducing aromaticity and rigidity. The hydrochloride salt form likely enhances solubility but may alter pharmacokinetics due to ionic interactions. Safety data are unavailable .
Structural Comparison Table
Research Implications and Data Gaps
- Physicochemical Properties : Critical data (e.g., solubility, logP, pKa) are missing for all compounds, limiting predictive modeling for drug-likeness.
- Biological Activity: No studies on target binding or efficacy are cited, though the imidazo-pyrimidine core is associated with kinase inhibition and antiviral activity in literature.
- Synthetic Accessibility : The cyclopropyl and methylcyclopropyl analogs may face challenges in regioselective synthesis due to steric and electronic effects .
Biological Activity
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 191.27 g/mol
- CAS Number : 1690628-62-6
Research indicates that compounds similar to this compound may exhibit a range of biological activities through various mechanisms:
-
Inhibition of Cyclooxygenase Enzymes (COX) :
- Compounds with imidazo[1,2-a]pyrimidine structures have shown potential as selective COX-2 inhibitors. COX enzymes play a crucial role in the inflammatory response and pain pathways. In vitro studies suggest that derivatives of this compound can inhibit COX-2 activity effectively, which could lead to anti-inflammatory applications .
- Kinase Inhibition :
Anti-Inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 with IC values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential for developing new anti-inflammatory medications .
Anticancer Potential
In vitro assays on MCF-7 breast cancer cells indicated that the compound and its derivatives showed considerable cytotoxicity. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Comparison of Biological Activities
Q & A
Q. SAR Framework :
Analog Synthesis : Prepare derivatives with substituents like methyl, trifluoromethyl, or larger rings (e.g., cyclopentyl) .
Biological Assays : Test inhibition of target enzymes (e.g., PDE4 or kinases) using fluorescence-based assays .
Computational Analysis : Compare binding energies (docking scores) and electrostatic potential maps (MEPs) across analogs .
Key Metrics : IC, selectivity indices, and ligand efficiency .
Basic: What are the compound’s stability profiles under varying pH and temperature conditions?
Advanced: How can contradictory reports on biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?
Q. Strategies :
- Standardized Assays : Use identical cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT vs. ATP-lite) to minimize variability .
- Target Profiling : Screen against a panel of 50+ kinases or receptors to identify off-target effects .
- Metabolite Analysis : LC-MS/MS to rule out activity from degradation products .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Q. Challenges :
- Exothermic Reactions : Cyclization steps may require slow reagent addition and temperature control (<5°C) .
- Purification : Chromatography becomes impractical; switch to crystallization using ethanol/water mixtures (80:20 v/v) .
- Impurity Control : Monitor by-products (e.g., ring-opened intermediates) via inline HPLC .
Basic: Which solvents and reagents are compatible with this compound in reaction workflows?
- Compatible Solvents : DMSO, DMF, ethanol, and acetonitrile (no degradation observed for 72 hours) .
- Reactive Incompatibilities : Avoid strong oxidizers (e.g., KMnO) and bases (e.g., NaOH) to prevent ring degradation .
Advanced: How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be improved?
Q. Approaches :
- Deuteriation : Replace cyclopropyl hydrogens with deuterium to slow CYP450-mediated metabolism .
- Prodrug Design : Esterify carboxylic acid derivatives (e.g., 5-Cyclopropyl-...-2-carboxylic acid) to enhance bioavailability .
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from 2.1 to <1.5, improving solubility .
Basic: What spectral databases or computational tools are recommended for predicting reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
